molecular formula C7H5NO3S B564788 Saccharin-13C6 CAS No. 1286479-01-3

Saccharin-13C6

Cat. No.: B564788
CAS No.: 1286479-01-3
M. Wt: 189.135
InChI Key: CVHZOJJKTDOEJC-IDEBNGHGSA-N
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Description

Saccharin-13C6 is a labeled non-nutritive sweetener and a pharmaceutic aid (flavor). It was formerly listed as reasonably anticipated to be a human carcinogen . Saccharin is a benzoic sulfimide that is about 500 times sweeter than sucrose, but has a bitter or metallic aftertaste, especially at high concentrations . It is used to sweeten products such as drinks, candies, baked goods, tobacco products, excipients, and for masking the bitter taste of some medicines .


Synthesis Analysis

Saccharin and its derivatives such as saccharin-N-sulfonic acid, sodium saccharin, N-halo saccharin, saccharin lithium-bromide, N-formyl saccharin, N-acyl saccharin, N-nitrosaccharin, N-SCF3 saccharin, N-fluorosultam, N-phenylselenosaccharin, N-thiocyanatosaccharin palladium saccharin, DMAP–saccharin have been synthesized .


Molecular Structure Analysis

The molecular formula of this compound is C7H5NO3S . The molecular weight is 189.14 g/mol . The InChI is 1S/C7H5NO3S/c9-7-5-3-1-2-4-6 (5)12 (10,11)8-7/h1-4H, (H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1 . The Canonical SMILES is C1=CC=C2C (=C1)C (=O)NS2 (=O)=O . The Isomeric SMILES is [13CH]1= [13CH] [13CH]= [13C]2 [13C] (= [13CH]1)C (=O)NS2 (=O)=O .


Chemical Reactions Analysis

Saccharin is known to be involved in a variety of organic transformations when used as a catalyst . Schiff-base formation from the reaction of tryptophan and saccharin has also been reported .


Physical and Chemical Properties Analysis

This compound is an off-white solid . It has a molecular weight of 189.14 g/mol . The XLogP3 is 0.9 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 71.6 Ų . The heavy atom count is 12 . The formal charge is 0 . The complexity is 303 . The isotope atom count is 6 .

Scientific Research Applications

  • Drug Discovery and Design : Saccharin is a well-known scaffold in drug discovery. The study by Chen et al. (2017) focuses on synthesizing and comparing the preclinical properties of three bioisosteres of saccharin. These saccharin-based derivatives are anticipated to create new opportunities for novel drug design, especially in creating a chiral center on the sulfur atom and the option of substitution at different nitrogens (Chen et al., 2017).

  • Heterocycles Synthesis : Figueroa et al. (2019) reported a photochemical strategy using saccharin anion to synthesize seven-membered ring benzosultams. This method has applications in asymmetric catalysis, agricultural chemistry, and medicinal chemistry (Figueroa et al., 2019).

  • Herbicidal Activities : Tang et al. (2015) synthesized a series of novel saccharin derivatives containing a 1,2,3-triazole moiety, showing herbicidal activities at certain concentrations (Tang et al., 2015).

  • Oncogenic Effects : Research by Valenstein and Weber (1965) and others have explored saccharin's potential in enhancing oncogenic processes, indicating its relevance in cancer research and potential risks associated with its consumption (Valenstein & Weber, 1965).

  • Diabetes Research : Radhi et al. (2017) studied the electrochemical effect of different temperatures on sodium saccharine in blood medium, highlighting its relevance in diabetes research, especially for diabetic patients as a sugar substitute (Radhi et al., 2017).

  • Pharmaceutical Applications : Ueda et al. (2018) examined the effect of saccharin addition on the dissolution and supersaturation level of a drug/Eudragit® E solid dispersion, showing its potential in pharmaceutical formulations (Ueda et al., 2018).

Mechanism of Action

Target of Action

Saccharin-13C6, a labeled non-nutritive sweetener , primarily targets Carbonic Anhydrase 3 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They are particularly important in maintaining pH and fluid balance.

Mode of Action

This compound acts as an inhibitor of Carbonic Anhydrase 3 . By inhibiting this enzyme, this compound can interfere with the rapid conversion of carbon dioxide to bicarbonate and protons, potentially influencing various physiological processes that depend on this reaction.

Pharmacokinetics

Like its non-labeled counterpart, this compound is expected to be stable and non-caloric .

Result of Action

Studies suggest that saccharin may have bacteriostatic properties and could influence intestinal inflammation .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the activity of Carbonic Anhydrase 3 and, therefore, the efficacy of this compound. More research is needed to fully understand these influences .

Future Directions

Saccharin, first synthesized in 1879 by Fahlberg, has been used as a non-caloric sweetener with several advantages. It is sweet, non-caloric, and stable, can now be synthesized with relatively few impurities, and is inexpensive . Its toxicity, imagined and real, has long been a source of concern and debate . Intensive studies on the potential carcinogenicity of saccharin have been performed, extending the limits of our technology to evaluate carcinogenic risk of chemicals . Future studies are warranted to assess the health implications of frequent and chronic saccharin consumption and elucidate the underlying biological mechanisms .

Biochemical Analysis

Biochemical Properties

Saccharin-13C6, like its parent compound saccharin, interacts with various biomolecules in the body. It is known to be a ligand for sweet taste receptors (STRs) expressed in the intestine

Cellular Effects

This compound’s effects on cells are not fully understood. Studies on saccharin have shown that it can influence cell function. For instance, saccharin has been found to negatively impact the growth of yeast, suggesting that it could not be used in industrial processes wishing to use yeast to make ethanol . Moreover, saccharin has been linked with glucose intolerance, potentially due to alterations in gut microbiota .

Molecular Mechanism

Saccharin and its derivatives have been shown to act as catalysts for a wide variety of organic transformations

Temporal Effects in Laboratory Settings

Saccharin and its salts, including this compound, are stable in solid form. In solution, they exhibit high hydrolytic, thermal, and photo stability . Saccharin is decomposed when heated to 380 °C . More specific studies on the temporal effects of this compound in laboratory settings are needed.

Dosage Effects in Animal Models

Studies on the effects of saccharin dosage in animal models have shown mixed results. High-dose saccharin supplementation did not induce gut microbiota changes or glucose intolerance in healthy humans and mice . Other studies have shown that artificial sweeteners, including saccharin, can cause glucose intolerance by affecting the gut microbiota .

Metabolic Pathways

Saccharin is known to be metabolized by the body, and its metabolism has been linked to changes in gut microbiota .

Properties

IUPAC Name

1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHZOJJKTDOEJC-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)C(=O)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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